1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,2-dimethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-18-14(10-19(11)2)24(22,23)17-8-12-6-13(9-16-7-12)20-5-3-4-15(20)21/h6-7,9-10,17H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVHHKKOXSVQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1,2-Dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2097896-18-7
- Molecular Formula : C15H19N5O3S
- Molecular Weight : 349.4081 g/mol
- SMILES Notation : O=C1CCCN1c1cncc(c1)CNS(=O)(=O)c1cn(c(n1)C)C
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The imidazole and pyridine moieties contribute to its binding affinity and specificity.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5a | 15 |
| 5b | 11 |
| 5c | 20 |
| Streptomycin | 28 |
This table illustrates the antimicrobial efficacy of related compounds, indicating that derivatives can possess varying degrees of activity against common pathogens .
Anti-inflammatory and Antitumor Activity
Imidazole-containing compounds have also been explored for their anti-inflammatory and antitumor properties. Studies have demonstrated that these compounds can inhibit pathways associated with inflammation and tumor growth, making them candidates for cancer therapy.
Study on Antitumor Activity
A study focused on a series of imidazole derivatives revealed that certain compounds exhibited potent antitumor effects in vitro. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity against cancer cell lines.
Neuroprotective Effects
Another investigation assessed the neuroprotective effects of imidazole derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like epilepsy and Alzheimer's disease .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on zebrafish embryos indicated that certain concentrations of the compound did not exhibit significant toxicity, suggesting a favorable safety margin for further development .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds structurally similar to 1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide exhibit antimicrobial properties. For example, derivatives with pyridine and sulfonamide groups have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial growth through interference with metabolic pathways.
Antifungal Activity
Similar compounds have been evaluated for antifungal activity against strains such as Candida albicans. Studies suggest that modifications in the structure can enhance antifungal efficacy, potentially making this compound a candidate for further investigation in antifungal therapies .
Synthesis and Evaluation
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. For instance, compounds derived from the pyridine-sulfonamide scaffold have been synthesized through multi-step reactions and assessed for their antifungal properties . The most active derivatives demonstrated minimum inhibitory concentrations (MIC) lower than traditional antifungal agents like fluconazole.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Core Heterocycle Differences
- Imidazole vs. Benzimidazole: The target compound’s imidazole core lacks the fused benzene ring present in benzimidazole derivatives (e.g., ).
- Sulfonamide vs.
Substituent Effects
- 2-Oxopyrrolidin Positioning : In the target compound, the 2-oxopyrrolidin group is directly attached to the pyridine ring, whereas ’s analogue links it via a propyl chain. This shorter linkage may reduce conformational flexibility, favoring specific binding interactions.
Pharmacological Implications
- Antimicrobial Potential: highlights 5-oxo-imidazole derivatives with antimicrobial activity. The target compound’s sulfonamide group—a hallmark of sulfa drugs—supports this hypothesis, though direct evidence is lacking .
- Crystallographic Behavior : ’s benzimidazole derivative forms stable crystals via O–H⋯O/N hydrogen bonds and π-π interactions. The target compound’s sulfonamide may similarly stabilize crystal packing, but the absence of a fused benzene ring could reduce π-π stacking efficiency .
Q & A
Basic: What synthetic routes and characterization methods are recommended for this compound?
Answer:
- Synthesis : A common approach involves coupling sulfonamide intermediates with substituted pyridine derivatives. For example, a base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates nucleophilic substitution reactions, as seen in analogous sulfonamide syntheses .
- Characterization : Use H/C NMR to confirm regiochemistry and purity (e.g., δ 11.55 ppm for sulfonamide protons in DMSO-d₆) and LCMS/HPLC (≥98% purity thresholds) for quantitative analysis .
Basic: How can researchers assess the biological activity of this compound?
Answer:
- In vitro assays : Screen for target binding (e.g., enzyme inhibition via fluorescence polarization or SPR) and cellular activity (e.g., cytotoxicity in cancer cell lines). Reference compound 41 in used similar protocols, with ESIMS and bioactivity correlation .
- Dose-response studies : Optimize concentrations using IC₅₀/EC₅₀ calculations, ensuring replicates to address biological variability.
Advanced: How can experimental design optimize synthesis yield and purity?
Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., reaction time, temperature, stoichiometry). highlights reduced trial-and-error via Taguchi or response surface methodologies, minimizing experiments while maximizing data .
- Process control : Monitor intermediates via in-line FTIR or HPLC to adjust conditions dynamically, improving reproducibility .
Advanced: How should researchers resolve contradictions in reported biological data?
Answer:
- Meta-analysis : Compare datasets across studies (e.g., assay conditions, cell lines, solvent systems). For instance, discrepancies in IC₅₀ values may arise from DMSO concentration effects .
- Orthogonal validation : Confirm activity using alternate methods (e.g., CRISPR knockdown vs. pharmacological inhibition) .
Advanced: What computational tools aid in reaction design for derivatives?
Answer:
- Quantum chemical calculations : Use DFT (e.g., Gaussian, ORCA) to predict transition states and intermediates, as done in ICReDD’s reaction path searches .
- Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .
Advanced: How can stability and storage conditions be systematically evaluated?
Answer:
- Forced degradation studies : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC. recommends storing hygroscopic analogs at −20°C under nitrogen .
- Accelerated stability testing : Use Arrhenius kinetics to extrapolate shelf life from high-temperature stability data .
Advanced: What strategies validate analytical methods for this compound?
Answer:
- ICH guidelines : Establish specificity (e.g., peak purity via diode-array detection), accuracy (spike-recovery experiments), and precision (inter-day/intra-day variability ≤2%) .
- Cross-validation : Compare results across labs or instruments, as seen in ’s LCMS/HPLC concordance .
Advanced: How to investigate the reaction mechanism of sulfonamide formation?
Answer:
- Isotopic labeling : Use N or S isotopes to track bond formation via NMR/MS .
- Kinetic profiling : Measure rate constants under varying conditions to distinguish between SN1/SN2 or radical-mediated pathways .
Advanced: How to address impurities in scaled-up synthesis?
Answer:
- Impurity profiling : Identify byproducts via HRMS and NMR, then optimize purification (e.g., column chromatography vs. recrystallization) .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) and adjust process parameters (e.g., pH, stirring rate) to suppress impurities .
Advanced: What challenges arise in scaling up synthesis, and how to mitigate them?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
